molecular formula C12H18BrP B14240322 (2-Bromophenyl)di(propan-2-yl)phosphane CAS No. 594863-40-8

(2-Bromophenyl)di(propan-2-yl)phosphane

Cat. No.: B14240322
CAS No.: 594863-40-8
M. Wt: 273.15 g/mol
InChI Key: XMXKCVBKCABSAU-UHFFFAOYSA-N
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Description

(2-Bromophenyl)di(propan-2-yl)phosphane is an organophosphorus compound with the molecular formula C₁₂H₁₈BrP It is a phosphine derivative where the phosphorus atom is bonded to a 2-bromophenyl group and two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of 2-bromophenyl halides with di(propan-2-yl)phosphine under controlled conditions. One common method is the coupling reaction catalyzed by palladium complexes. For example, the reaction of 2-bromoiodobenzene with di(propan-2-yl)phosphine in the presence of a palladium catalyst and a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)di(propan-2-yl)phosphane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form different phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines. These reactions typically occur under mild conditions with the aid of a catalyst.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phosphines depending on the nucleophile used.

    Oxidation Reactions: The major product is the corresponding phosphine oxide.

    Reduction Reactions: Reduced phosphine derivatives are formed.

Scientific Research Applications

(2-Bromophenyl)di(propan-2-yl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a precursor for drug development is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which (2-Bromophenyl)di(propan-2-yl)phosphane exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of metal-phosphine complexes that can activate substrates and promote reactions such as hydrogenation, cross-coupling, and polymerization.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)diphenylphosphine: This compound has phenyl groups instead of isopropyl groups. It is also used as a ligand in catalysis but has different steric and electronic properties.

    (2-Bromophenyl)diethylphosphine: This compound has ethyl groups instead of isopropyl groups. It is less bulky and may have different reactivity and selectivity in chemical reactions.

Uniqueness

(2-Bromophenyl)di(propan-2-yl)phosphane is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity. This makes it particularly useful in catalytic applications where control over the reaction environment is crucial.

Properties

CAS No.

594863-40-8

Molecular Formula

C12H18BrP

Molecular Weight

273.15 g/mol

IUPAC Name

(2-bromophenyl)-di(propan-2-yl)phosphane

InChI

InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-8-6-5-7-11(12)13/h5-10H,1-4H3

InChI Key

XMXKCVBKCABSAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=CC=C1Br)C(C)C

Origin of Product

United States

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